![molecular formula C13H9F5N2O B1437207 1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone CAS No. 511243-93-9](/img/no-structure.png)

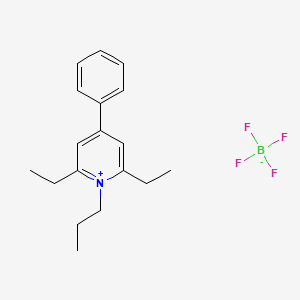

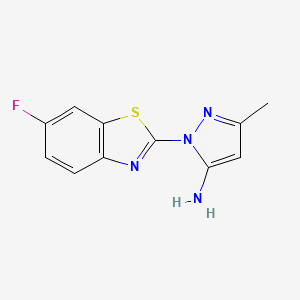

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone, also known as 1-PFE-5-PPE, is a novel synthetic compound with a wide range of potential applications in the fields of medicinal chemistry, materials science, and biochemistry. 1-PFE-5-PPE is a highly stable compound that has been shown to have excellent chemical and physical properties, including low volatility, low toxicity, and high solubility in a variety of solvents. It is also highly resistant to hydrolysis and oxidation, making it an ideal candidate for use in a variety of laboratory and industrial applications.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone is used in the synthesis of various compounds with antibacterial properties. For instance, it can be involved in creating 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, which have shown comparable antibacterial activity to commercial antibiotics (Kumar, Aggarwal, Tyagi, & Singh, 2005).

Corrosion Inhibition

This compound is also valuable in corrosion inhibition. A study demonstrated that derivatives of this compound, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, can act as effective corrosion inhibitors for mild steel in acidic environments, with inhibition efficiencies reaching up to 95.10% (Jawad et al., 2020).

Antifungal and Antimicrobial Properties

Compounds synthesized using this chemical structure exhibit antifungal and antimicrobial properties. Derivatives such as N-phenylacetamide bearing 1,2,4-triazole showed promising growth inhibitory effects against fungi and special efficacy against Gram-negative bacteria (Bochao et al., 2017).

Synthesis of Novel Compounds

This chemical is used in synthesizing various novel compounds with potential biological activities. For instance, its use in synthesizing 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles has been reported, with these compounds showing good antimicrobial activity (Ashok et al., 2014).

Structural Studies

The compound is also significant in structural studies and the development of new bioactive compounds. For example, studies on 5-amino-1-benzoyl-3-methylpyrazole, a related compound, have provided insights into hydrogen-bonded structures of related compounds (Quiroga et al., 2010).

Anticonvulsant Activity

Derivatives of this compound have been studied for their anticonvulsant activities. Notably, compounds like 3-imidazolylflavanones and their analogs, containing an (arylalkyl)azole substructure, were evaluated for anticonvulsant activities and showed promising results (Ahangar et al., 2017).

Propiedades

Número CAS |

511243-93-9 |

|---|---|

Nombre del producto |

1-[3-(1,1,2,2,2-Pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone |

Fórmula molecular |

C13H9F5N2O |

Peso molecular |

304.21 g/mol |

Nombre IUPAC |

1-[3-(1,1,2,2,2-pentafluoroethyl)-5-phenylpyrazol-1-yl]ethanone |

InChI |

InChI=1S/C13H9F5N2O/c1-8(21)20-10(9-5-3-2-4-6-9)7-11(19-20)12(14,15)13(16,17)18/h2-7H,1H3 |

Clave InChI |

DNBVNYFYFWBFRW-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2 |

SMILES canónico |

CC(=O)N1C(=CC(=N1)C(C(F)(F)F)(F)F)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

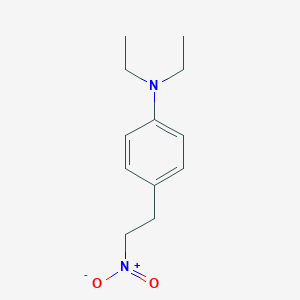

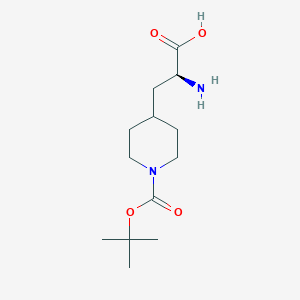

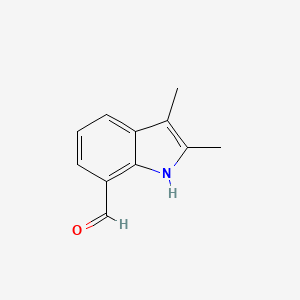

![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)

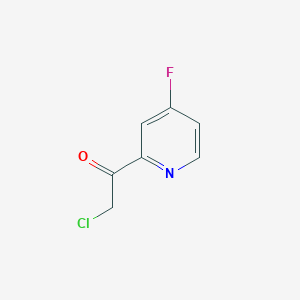

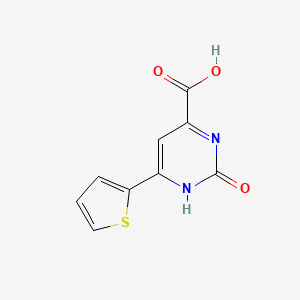

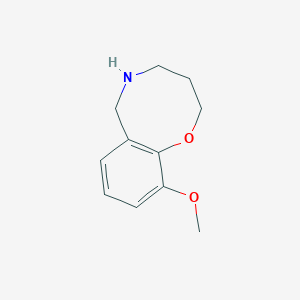

![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)

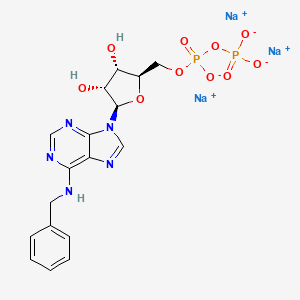

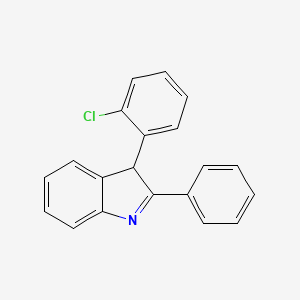

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1437146.png)